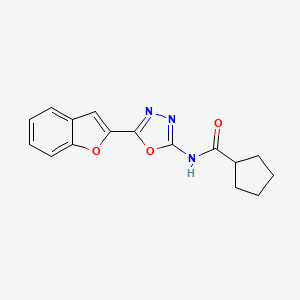

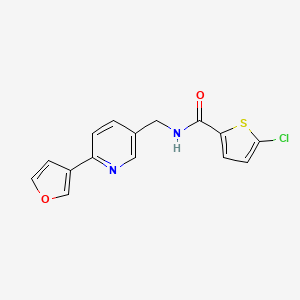

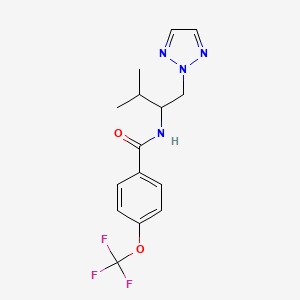

5-(1-(2,3-Dimethoxybenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-(2,3-Dimethoxybenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using specific methods and has been found to have various biochemical and physiological effects. In

Scientific Research Applications

Antimicrobial and Antiproliferative Activities

Compounds containing the 1,3,4-oxadiazole moiety, including structures similar to 5-(1-(2,3-Dimethoxybenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate, have shown promising antimicrobial and antiproliferative activities. Studies have demonstrated the synthesis of N-Mannich bases of 1,3,4-oxadiazole derivatives, which exhibit significant in vitro inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like pathogenic fungi. Additionally, these compounds have demonstrated potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells, indicating their potential as therapeutic agents in cancer treatment (L. H. Al-Wahaibi et al., 2021).

Antibacterial, Antifungal, and Antitubercular Properties

Further research into 1,3,4-oxadiazole derivatives has highlighted their effectiveness as antibacterial and antifungal agents. These compounds have been synthesized and evaluated for their ability to inhibit the growth of various microbial strains. For instance, bis-1,3,4-oxadiazole derivatives have shown both antibacterial and antifungal activities, with certain compounds exhibiting specific activity against pathogens like S. aureus, B. subtilis, and C. albicans. This showcases the broad-spectrum antimicrobial potential of these derivatives, making them candidates for developing new antimicrobial drugs (A. Maslat et al., 2002).

Inhibitory Activities Against Cancer Cell Lines

The incorporation of the 1,3,4-oxadiazole scaffold into quinazoline derivatives has resulted in compounds with notable inhibitory activities against various cancer cell lines. One study demonstrated that certain derivatives showed potent inhibitory activity, surpassing that of the control drug Tivozanib in assays against MCF-7, A549, and Hela cancer cell lines. Molecular docking simulations further supported these findings by suggesting probable binding models within the VEGFR active site, highlighting the potential of these compounds as anticancer agents (Fang Qiao et al., 2015).

Selective Antitubercular Agents

Additionally, the development of 1,3,4-oxadiazoles and thiadiazoles has been directed towards combating tuberculosis. Some derivatives have demonstrated exceptional in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimal inhibitory concentration values indicating high potency. These compounds' selective antimycobacterial effect and low in vitro toxicity towards mammalian cells make them promising candidates for antitubercular therapy (Galina Karabanovich et al., 2016).

properties

IUPAC Name |

5-[1-[(2,3-dimethoxyphenyl)methyl]azetidin-3-yl]-3-methyl-1,2,4-oxadiazole;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3.C2H2O4/c1-10-16-15(21-17-10)12-8-18(9-12)7-11-5-4-6-13(19-2)14(11)20-3;3-1(4)2(5)6/h4-6,12H,7-9H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSQGWNYVBUMFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)CC3=C(C(=CC=C3)OC)OC.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-(2,3-Dimethoxybenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2720278.png)

![(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2720281.png)

![N-(2,4-difluorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2720282.png)

![N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]glycine](/img/structure/B2720283.png)

![4-oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2720286.png)

![(E)-4-(Dimethylamino)-N-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-yl)methyl]but-2-enamide](/img/structure/B2720287.png)